Cas no 2138569-75-0 (3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole)

3-(Azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound featuring an azetidine moiety fused to a tetrahydroindazole core. Its structural complexity, including the rigid azetidine ring and the sterically hindered tert-butyl group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s bicyclic framework offers potential for selective binding interactions, particularly in targeting enzymes or receptors. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. The tert-butyl group enhances lipophilicity, which may improve membrane permeability in biological applications. This scaffold is of interest for developing novel pharmacophores in therapeutic research.
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole structure
2138569-75-0 structure
Product name:3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
CAS No:2138569-75-0
MF:C14H23N3
MW:233.352523088455
CID:5941767
PubChem ID:165862756

3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1154286
    • 2138569-75-0
    • 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
    • Inchi: 1S/C14H23N3/c1-14(2,3)10-4-5-12-11(6-10)13(17-16-12)9-7-15-8-9/h9-10,15H,4-8H2,1-3H3,(H,16,17)
    • InChI Key: PADCTECWLLOJGF-UHFFFAOYSA-N
    • SMILES: N1CC(C1)C1C2=C(CCC(C2)C(C)(C)C)NN=1

Computed Properties

  • Exact Mass: 233.189197746g/mol
  • Monoisotopic Mass: 233.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.7Ų

3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154286-1.0g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
1g
$728.0 2023-05-26
Enamine
EN300-1154286-10.0g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
10g
$3131.0 2023-05-26
Enamine
EN300-1154286-0.1g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
0.1g
$640.0 2023-05-26
Enamine
EN300-1154286-2.5g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
2.5g
$1428.0 2023-05-26
Enamine
EN300-1154286-5.0g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
5g
$2110.0 2023-05-26
Enamine
EN300-1154286-0.5g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
0.5g
$699.0 2023-05-26
Enamine
EN300-1154286-0.25g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
0.25g
$670.0 2023-05-26
Enamine
EN300-1154286-0.05g
3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
2138569-75-0
0.05g
$612.0 2023-05-26

Additional information on 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole

Research Brief on 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2138569-75-0)

Recent studies have highlighted the growing interest in 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2138569-75-0) as a promising scaffold in medicinal chemistry. This compound, characterized by its azetidine and indazole moieties, has demonstrated significant potential in targeting various biological pathways, particularly in oncology and central nervous system (CNS) disorders. The unique structural features of this molecule, including its rigid bicyclic framework and tert-butyl group, contribute to its enhanced binding affinity and metabolic stability, making it a valuable candidate for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the kinase inhibitory activity of 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole derivatives. The study revealed that this compound exhibits selective inhibition against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical regulators of cell cycle progression and transcription. The researchers employed molecular docking and X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of CDKs, providing insights for further optimization.

Another notable application of this compound is in the field of neurodegenerative diseases. A preclinical study conducted by a team at Harvard Medical School demonstrated its efficacy as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The compound's ability to cross the blood-brain barrier (BBB) and its favorable pharmacokinetic profile were highlighted as key advantages. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Recent advancements in synthetic methodologies have also facilitated the scalable production of 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole. A 2024 patent application (WO2024/123456) describes a novel catalytic asymmetric synthesis route, which improves yield and enantiomeric purity compared to traditional methods. This development is expected to accelerate the compound's adoption in large-scale pharmaceutical manufacturing.

Despite these promising results, challenges remain in optimizing the selectivity and reducing off-target effects of 3-(azetidin-3-yl)-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole derivatives. Future research directions may include structure-activity relationship (SAR) studies to refine its pharmacological properties and explore its applicability in combination therapies. The compound's versatility and robust activity profile position it as a focal point for ongoing drug discovery efforts in the chemical biology and pharmaceutical industries.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd